molecular formula C20H18O5 B2867318 methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-80-8

methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B2867318
CAS No.: 869080-80-8
M. Wt: 338.359
InChI Key: MOUNWYNWEJZWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin derivative, a class of compounds known for their diverse biological and pharmaceutical properties

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

  • Modern Methods: Advanced synthetic routes include the use of microwave-assisted synthesis and green chemistry approaches to improve yield and reduce environmental impact.

Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale chemical reactions under controlled conditions to ensure purity and consistency. The use of continuous flow reactors and automated systems can enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: Coumarin derivatives can undergo oxidation reactions to form hydroxylated or carboxylated products.

  • Reduction: Reduction reactions can convert coumarin derivatives into their corresponding dihydro or tetrahydro forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the coumarin core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Hydroxylated coumarins: Resulting from oxidation reactions.

  • Dihydro or tetrahydro coumarins: Products of reduction reactions.

  • Substituted coumarins: Formed through electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Coumarin derivatives are used as intermediates in the synthesis of more complex organic compounds. Their unique structure makes them valuable in the development of new chemical entities.

Biology: Coumarins exhibit various biological activities, including antimicrobial, antifungal, and antioxidant properties. They are studied for their potential use in developing new therapeutic agents.

Medicine: Coumarin derivatives have been investigated for their potential anticoagulant, anti-inflammatory, and anticancer properties. They are used in the development of drugs targeting various diseases.

Industry: Coumarins are used in the fragrance industry due to their pleasant aroma. They are also employed in the production of dyes, insecticides, and other industrial chemicals.

Comparison with Similar Compounds

  • Coumarin: The parent compound of coumarin derivatives.

  • 4-Methylcoumarin: A methylated derivative of coumarin.

  • 3-Phenylcoumarin: A coumarin derivative with a phenyl group at the 3-position.

Uniqueness: Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern and the presence of the propanoate group. This structural difference can lead to distinct biological and chemical properties compared to other coumarin derivatives.

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-16-10-9-15(24-13(2)19(21)23-3)11-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUNWYNWEJZWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.